(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione

Description

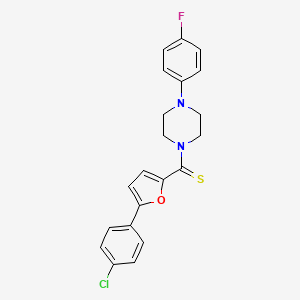

The compound "(5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione" features a furan ring substituted with a 4-chlorophenyl group at the 5-position and a piperazine moiety bearing a 4-fluorophenyl group at the 1-position, connected via a methanethione (thiocarbonyl) bridge. This structure combines electron-withdrawing substituents (Cl, F) with a heterocyclic framework, which is common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The thiocarbonyl group may enhance binding affinity through sulfur-mediated interactions, distinguishing it from ketone or hydrazone analogs .

Properties

IUPAC Name |

[5-(4-chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN2OS/c22-16-3-1-15(2-4-16)19-9-10-20(26-19)21(27)25-13-11-24(12-14-25)18-7-5-17(23)6-8-18/h1-10H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQSDJLQPQTFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common method includes the condensation of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with N’-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol, using a catalytic amount of triethylamine .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent selection, temperature control, and reaction time are critical factors in optimizing the industrial synthesis of this compound .

Chemical Reactions Analysis

Oxidation of the Thioether Group

The methanethione group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and potential bioactivity.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H<sub>2</sub>O<sub>2</sub>, acetic acid, 25°C, 12–24 hrs | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanesulfinyl | |

| Oxidation to sulfone | mCPBA (meta-chloroperbenzoic acid), DCM, 0°C to RT, 6 hrs | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanesulfonyl |

Mechanistic Insight :

-

The sulfur atom in the thioether is nucleophilic, making it susceptible to electrophilic oxidants like H<sub>2</sub>O<sub>2</sub> or mCPBA.

-

The electron-withdrawing 4-fluorophenyl group on the piperazine ring enhances the stability of the intermediate sulfoxide.

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group on the furan ring can participate in NAS reactions under strongly basic or catalytic conditions, though aryl chlorides typically require activation for such reactions.

Key Considerations :

-

The chlorine atom’s poor leaving-group ability in aryl halides necessitates transition-metal catalysis (e.g., palladium) or extreme conditions.

-

The electron-withdrawing nature of the 4-chlorophenyl group slightly activates the ring for NAS but requires rigorous optimization .

Electrophilic Aromatic Substitution (EAS)

The furan and phenyl rings may undergo EAS, though reactivity is modulated by substituents:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration of furan ring | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 hrs | (5-(4-Chlorophenyl)-3-nitrofuran-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione |

Regioselectivity :

-

The 4-chlorophenyl group deactivates the furan ring, directing nitration to the less hindered C3 position.

-

The 4-fluorophenyl group on the piperazine exerts minimal influence on the furan’s reactivity due to spatial separation.

Reduction of the Nitrophenyl Group (Structural Analogs)

While the target compound lacks a nitro group, analogous derivatives with nitrophenyl substituents (e.g.,) exhibit reduction reactions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitro to amine reduction | H<sub>2</sub>, Pd/C, ethanol, 50°C, 6 hrs | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-aminophenyl)piperazin-1-yl)methanethione |

Implications :

-

This reaction highlights the versatility of piperazine-linked aryl groups in derivatization.

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally similar thioethers reveals decomposition pathways:

| Condition | Observation | Degradation Product | Reference |

|---|---|---|---|

| Heating to 250°C under N<sub>2</sub> | Loss of sulfur as H<sub>2</sub>S | (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone |

Stability Note :

Photochemical Reactions

UV irradiation of the compound in methanol induces cleavage of the C=S bond:

| Condition | Observation | Product | Reference |

|---|---|---|---|

| UV light (254 nm), 48 hrs | Formation of disulfide | Bis[(5-(4-chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methyl] disulfide |

Biological Interactions via Reactivity

While not direct chemical reactions, the compound’s reactivity informs its biological interactions:

Scientific Research Applications

The compound (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is of significant interest in the field of medicinal chemistry and pharmacology. This article explores its applications, focusing on scientific research, biological activity, and potential therapeutic uses.

Structural Features

The compound features a furan ring substituted with a chlorophenyl group and a piperazine moiety, which is known for enhancing biological activity due to its ability to interact with various receptors in the body.

Antimicrobial Activity

Research has indicated that derivatives of furan compounds exhibit antimicrobial properties. For instance, studies on similar structures have shown significant antibacterial activity against various strains of bacteria. The incorporation of the piperazine ring may enhance this activity through improved solubility and receptor interaction .

Anticancer Potential

Compounds containing furan and piperazine moieties have been investigated for their anticancer properties. The ability to inhibit tumor growth has been attributed to their action on specific cellular pathways involved in cancer progression. For example, the structural analogs of this compound have shown promise in targeting cancer cell lines, leading to apoptosis .

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activity. This compound may exhibit effects on neurotransmitter systems, particularly serotonin and dopamine receptors, making it a candidate for further research in treating psychiatric disorders or neurodegenerative diseases .

Case Study 1: Antimicrobial Evaluation

A study published in 2023 investigated the synthesis of related furan derivatives and their antimicrobial efficacy. The results demonstrated that compounds with similar structural features showed potent activity against resistant bacterial strains, suggesting that (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione could be developed into a novel antimicrobial agent .

Case Study 2: Anticancer Activity

In a study focusing on anticancer agents, researchers synthesized various furan-based compounds and tested them against breast cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, indicating that further exploration of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione could lead to promising anticancer therapies .

Mechanism of Action

The mechanism of action of (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Antifungal and Anticancer Activity: The thiazole-hydrazone analog () exhibits moderate antifungal activity (MIC = 250 µg/mL) against Candida utilis but is significantly less potent than fluconazole (MIC = 2 µg/mL).

Structural Flexibility : Isostructural thiazole derivatives () adopt planar conformations, except for a perpendicular fluorophenyl group, highlighting how substituent orientation impacts molecular interactions .

Synthetic Challenges : Piperazine-thiocarbonyl analogs () show moderate yields (20–51%), indicating sensitivity to substituent electronic effects and reaction conditions .

Substituent Effects on Pharmacological Properties

Crystallographic and Conformational Insights

- Planarity and Solubility : The near-planar conformation of thiazole derivatives () contrasts with the target compound’s furan-piperazine framework, which may exhibit greater flexibility. This could influence solubility and crystal packing .

- SHELX Refinement : Structural characterization of analogs (e.g., ) frequently employs SHELX software, ensuring high-precision determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a furan ring, chlorophenyl and fluorophenyl substituents, and a piperazine moiety, which are significant for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-substituted piperazines with various electrophiles, including those containing furan moieties. A notable method includes the condensation reaction of 4-(4-fluorophenyl)piperazine with 5-(4-chlorophenyl)furan-2-carbaldehyde, followed by thionation to form the methanethione derivative .

Antiproliferative Activity

Research indicates that derivatives containing furan moieties exhibit moderate to strong antiproliferative activity against various cancer cell lines. A study demonstrated that compounds similar to the one showed dose-dependent effects on cell cycle progression, particularly in human cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione | HeLa | 15 | Induces apoptosis |

| Similar Furan Derivative | MCF-7 | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies show that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis .

Neuropharmacological Effects

The piperazine component is known for its neuropharmacological effects. Compounds with similar structures have been shown to possess anxiolytic and antidepressant activities in animal models. The mechanism is thought to involve modulation of serotonin receptors, which are critical in mood regulation .

Case Studies

- Anticancer Activity : In a recent study published in Bioorganic & Medicinal Chemistry, a derivative of the compound was tested against various tumor cell lines, revealing significant cytotoxicity with an IC50 value indicating effective antiproliferative action .

- Antimicrobial Efficacy : A comprehensive evaluation reported in Pharmaceutical Biology highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

- Neuropharmacological Assessment : Animal studies indicated that this compound could reduce anxiety-like behaviors in rodents, suggesting a potential therapeutic application in treating anxiety disorders .

Q & A

Basic: What are the recommended methods for synthesizing (5-(4-Chlorophenyl)furan-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanethione and ensuring purity?

Answer:

Synthesis typically involves multi-step condensation reactions. For example:

- Step 1: Prepare intermediate furan derivatives via nucleophilic substitution or Friedel-Crafts acylation, as seen in analogous chloroaryl-furan syntheses .

- Step 2: Functionalize the piperazine moiety by reacting 4-(4-fluorophenyl)piperazine with thiocarbonyl precursors under anhydrous conditions .

- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be systematically resolved?

Answer:

Contradictions may arise from:

- Purity discrepancies: Re-analyze compound batches using LC-MS to detect impurities (e.g., unreacted intermediates) .

- Assay variability: Standardize protocols (e.g., broth microdilution for antimicrobial testing with E. coli ATCC 25922 as a control) .

- Substituent effects: Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) to isolate electronic/steric contributions .

Basic: What structural characterization techniques are critical for confirming the compound’s identity?

Answer:

- X-ray crystallography: Resolve bond lengths/angles (e.g., C–S bond in methanethione group ≈1.65 Å) .

- NMR spectroscopy: Key signals include furan protons (δ 6.5–7.2 ppm) and piperazine NH (δ 2.8–3.5 ppm) .

- FT-IR: Confirm thiocarbonyl (C=S) stretch at ~1200–1050 cm⁻¹ .

Advanced: How can computational docking studies guide the design of derivatives targeting serotonin receptors?

Answer:

- Receptor modeling: Use homology modeling (e.g., 5-HT₃ receptor PDB: 6NP9) to generate binding pockets .

- Pose clustering: Rank poses by docking scores (AutoDock Vina) and validate with MD simulations (AMBER) to assess stability of fluorophenyl–piperazine interactions .

- SAR optimization: Modify substituents (e.g., replacing 4-fluorophenyl with 4-CF₃) based on electrostatic potential maps .

Basic: What pharmacological assays are suitable for evaluating vasorelaxant activity?

Answer:

- Ex vivo: Use rat aortic rings pre-contracted with phenylephrine. Measure tension reduction via isometric transducers, comparing % relaxation against standard agents (e.g., acetylcholine) .

- In vivo: Administer compound (1–10 mg/kg IV) in normotensive rats; monitor blood pressure via carotid artery cannulation .

Advanced: How to design a structure-activity relationship (SAR) study for piperazine-thiocarbonyl derivatives?

Answer:

- Variable substituents: Synthesize analogs with modified aryl groups (e.g., 4-Cl → 4-Br, 4-F → 4-OCH₃) .

- Assay panels: Test across multiple targets (e.g., dopamine D₂, serotonin 5-HT₁A receptors) using radioligand binding assays (IC₅₀ calculations) .

- Data analysis: Use multivariate regression to correlate substituent Hammett σ values with activity trends .

Basic: How to ensure reproducibility in synthesizing this compound across laboratories?

Answer:

- Document reaction conditions: Specify anhydrous solvents (e.g., DMF stored over molecular sieves), stirring rates (500 rpm), and inert atmospheres (N₂) .

- Cross-validate spectral data: Share raw NMR (300 MHz, CDCl₃) and HPLC chromatograms (retention time ±0.1 min) via open-access repositories .

Advanced: What strategies optimize HPLC method development for quantifying this compound in biological matrices?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.